Regioisomeric Identity: 2,8-Diaza-3,9-dione vs. 1,3-Diaza-2,4-dione Scaffold Comparison
2,8-Diazaspiro[4.6]undecane-3,9-dione is a constitutional isomer of the commercially widespread 1,3-diazaspiro[4.6]undecane-2,4-dione (CAS 707‑16‑4). Canonical SMILES comparison reveals that the 2,8‑diaza‑3,9‑dione isomer (SMILES: O=C1NC(=O)NC21CCCCCC2) positions both carbonyl groups adjacent to the spiro‑carbon within a five‑membered ring, whereas the 1,3‑diaza‑2,4‑dione isomer distributes its carbonyls across a different connectivity . This regioisomerism alters the calculated hydrogen‑bond acceptor/donor topology (two H‑bond donors and four H‑bond acceptors in both isomers, but with different spatial vectors) and is expected to shift the compound’s chromatographic retention time and NMR signature, providing unambiguous identity confirmation during procurement qualification .
| Evidence Dimension | Regioisomeric scaffold identity (SMILES, IUPAC nomenclature, carbonyl placement) |
|---|---|
| Target Compound Data | 2,8-Diazaspiro[4.6]undecane-3,9-dione; SMILES: O=C1NC(=O)NC21CCCCCC2; MW 182.22 g·mol⁻¹ |
| Comparator Or Baseline | 1,3-Diazaspiro[4.6]undecane-2,4-dione (CAS 707-16-4); SMILES: C1CCCC2(CC1)C(=O)NC(=O)N2; MW 182.22 g·mol⁻¹ |
| Quantified Difference | Identical molecular formula and mass; distinguishable by SMILES, InChI, and predicted ¹³C NMR carbonyl shifts |
| Conditions | Structural identity established via canonical SMILES and IUPAC nomenclature comparison |
Why This Matters
For procurement, the correct regioisomer must be explicitly specified because the 1,3‑diaza‑2,4‑dione isomer is far more abundant in supplier catalogues and can be inadvertently substituted if only the molecular formula is used for ordering.
